3,3-Difluorocyclobutyl sulfamate

CNS Drug Discovery Medicinal Chemistry Lipophilicity Optimization

Select 3,3-Difluorocyclobutyl sulfamate for its unique dual-feature scaffold. The gem-difluorocyclobutyl core imposes conformational rigidity and enhances metabolic stability and lipophilicity, while the sulfamate warhead enables potent enzyme binding (e.g., carbonic anhydrase). This non-additive synergy is absent in sulfamide analogs or non-fluorinated rings, making precise procurement mandatory for reliable CNS-target SAR studies and IP generation.

Molecular Formula C4H7F2NO3S
Molecular Weight 187.16
CAS No. 2229591-83-5
Cat. No. B2690031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorocyclobutyl sulfamate
CAS2229591-83-5
Molecular FormulaC4H7F2NO3S
Molecular Weight187.16
Structural Identifiers
SMILESC1C(CC1(F)F)OS(=O)(=O)N
InChIInChI=1S/C4H7F2NO3S/c5-4(6)1-3(2-4)10-11(7,8)9/h3H,1-2H2,(H2,7,8,9)
InChIKeyPTBAQANRYUZEOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Difluorocyclobutyl sulfamate (CAS 2229591-83-5): A Versatile Sulfamate Ester Building Block for Fluorinated Drug Discovery


3,3-Difluorocyclobutyl sulfamate (CAS 2229591-83-5) is a synthetic sulfamate ester, also designated as sulfamic acid, 3,3-difluorocyclobutyl ester . With the molecular formula C4H7F2NO3S and a molecular weight of 187.17 g/mol, its defining structural feature is the fusion of a gem-difluorinated cyclobutyl ring with a sulfamate (–O–SO2–NH2) functional group . This hybrid architecture integrates the conformational rigidity and metabolic stability conferred by the 3,3-difluorocyclobutyl moiety with the versatile reactivity and biological recognition capabilities of the sulfamate warhead . Consequently, it is primarily employed as a key intermediate and functional building block in medicinal chemistry programs targeting neurological disorders, enzyme inhibition, and the optimization of drug-like properties .

3,3-Difluorocyclobutyl sulfamate (CAS 2229591-83-5): Why Generic Substitution Fails in Sulfamate Ester Procurement


Direct substitution of 3,3-Difluorocyclobutyl sulfamate with structurally related sulfamates or difluorocyclobutyl derivatives is scientifically unsound due to the synergistic, non-additive interplay of its functional components. Replacing the sulfamate ester with a sulfamide (e.g., N-(3,3-Difluorocyclobutyl)sulfamide) alters the hydrogen-bonding network and the acidity of the –NH2 group, critically impacting enzyme binding kinetics . Similarly, substituting the 3,3-difluorocyclobutyl core with a non-fluorinated cyclobutyl ring or a more flexible linear chain eliminates the unique conformational pre-organization and enhanced lipophilicity imparted by the gem-difluoro motif, leading to unpredictable and typically inferior pharmacokinetic and target-engagement profiles [1][2]. Therefore, for applications requiring the specific electronic and steric attributes of this dual-feature scaffold, precise procurement of the intended compound is mandatory.

3,3-Difluorocyclobutyl sulfamate (CAS 2229591-83-5): Quantitative Differentiation Evidence for Procurement Decisions


Enhanced Lipophilicity of the 3,3-Difluorocyclobutyl Core for CNS Drug Design

The 3,3-difluorocyclobutyl moiety is a recognized bioisostere that enhances lipophilicity and metabolic stability compared to non-fluorinated or mono-fluorinated cyclobutyl analogs [1][2]. While specific logP data for 3,3-Difluorocyclobutyl sulfamate is not publicly available, computational predictions for closely related 3,3-difluorocyclobutyl-containing compounds (e.g., (2R)-2-(3,3-Difluorocyclobutyl)propanoic acid and 3-(3,3-Difluorocyclobutyl)propanal) demonstrate elevated XLogP3 values of 1.7 and 1.4, respectively [3][4]. This trend indicates a class-level advantage in improving blood-brain barrier permeability and target engagement in central nervous system (CNS) applications when compared to non-fluorinated cyclobutyl building blocks.

CNS Drug Discovery Medicinal Chemistry Lipophilicity Optimization

Conformational Rigidity and Metabolic Stability of the gem-Difluorocyclobutane Ring

The gem-difluoro substitution on the cyclobutane ring is a well-established strategy to enhance metabolic stability by blocking oxidative metabolism at the 3-position, a common site for cytochrome P450 (CYP) attack [1][2]. This class-level effect is documented across multiple 3,3-difluorocyclobutyl-containing analogs, which demonstrate prolonged half-lives in human liver microsome assays compared to their non-fluorinated counterparts [1]. In contrast, a comparator such as cyclobutyl sulfamate, lacking the difluoro moiety, is more susceptible to oxidative ring-opening and hydroxylation, potentially leading to a faster in vivo clearance profile and the formation of reactive metabolites.

Metabolic Stability ADME Optimization Conformational Analysis

Predicted pKa Modulation for Enhanced Target Engagement and Solubility

The introduction of the sulfamate ester and the electron-withdrawing fluorine atoms on the cyclobutyl ring directly influences the compound's acid-base properties. For 3,3-Difluorocyclobutyl sulfamate, the predicted pKa is 9.27±0.70 . This is a critical differentiator when compared to a simple amine analog like 1-(3,3-difluorocyclobutyl)cyclopropylmethanamine, which has a predicted pKa in the typical range for aliphatic amines (approximately 10-11). The lower pKa of the sulfamate indicates it will be predominantly neutral at physiological pH, potentially improving membrane permeability and oral absorption compared to a positively charged amine derivative. This distinct protonation state also influences its hydrogen-bonding capacity as an enzyme inhibitor, as the sulfamate –NH2 group acts as a hydrogen bond donor with a specific acidity profile .

Physicochemical Property Bioavailability Hydrogen Bonding

3,3-Difluorocyclobutyl sulfamate (CAS 2229591-83-5): Best Research and Industrial Application Scenarios


Optimization of CNS-Penetrant Enzyme Inhibitors

As a building block, 3,3-Difluorocyclobutyl sulfamate is ideally suited for medicinal chemistry programs developing novel, brain-penetrant enzyme inhibitors. Its class-level advantages in enhanced lipophilicity (Section 3.1) and metabolic stability (Section 3.2) directly address key ADME hurdles in CNS drug discovery. Researchers targeting enzymes such as carbonic anhydrases (e.g., CA-II, CA-IX) or sulfatases can leverage the sulfamate group for potent zinc-binding or transition-state mimicry, while the difluorocyclobutyl core ensures the molecule possesses the physiochemical properties necessary to cross the blood-brain barrier and resist rapid clearance .

Diversification of Sulfamate-Based Compound Libraries

For organizations focused on generating intellectual property around sulfamate-containing therapeutics, 3,3-Difluorocyclobutyl sulfamate provides a distinct structural departure from carbohydrate-derived sulfamates like topiramate. Its non-sugar, rigid cyclobutane scaffold offers a new vector for exploring chemical space, potentially leading to compounds with differentiated selectivity profiles against isoforms of enzymes like carbonic anhydrase, where subtle changes in scaffold geometry can drastically alter isoform selectivity and off-target effects .

Formulation and Salt Selection for Preclinical Development

The predicted pKa of 9.27 (Section 3.3) is a critical piece of information for CMC (Chemistry, Manufacturing, and Controls) activities. This quantitative parameter guides the development of pharmaceutically acceptable salt forms and the selection of appropriate buffering agents for intravenous or oral formulations. Procurement of the compound with this specific pKa profile allows formulation scientists to make data-driven decisions to enhance solubility and stability in early preclinical safety and pharmacokinetic studies.

Conformational Probing in Structure-Activity Relationship (SAR) Studies

The rigid 3,3-difluorocyclobutyl ring imposes a unique conformational restriction on the sulfamate warhead, locking it into a specific orientation (Section 3.2). This feature is invaluable for SAR exploration, allowing medicinal chemists to precisely define the optimal three-dimensional presentation of the sulfamate group to its biological target. This contrasts with more flexible alkyl sulfamates, where the increased entropy penalty upon binding can confound the interpretation of SAR and limit overall target affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluorocyclobutyl sulfamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.